TIPP-703
Description
Structure
3D Structure
Properties
Molecular Formula |
C32H41NO4 |
|---|---|
Molecular Weight |
503.7 g/mol |
IUPAC Name |
(2S)-2-[[3-[[[4-(1-adamantyl)benzoyl]amino]methyl]-4-propoxyphenyl]methyl]butanoic acid |
InChI |
InChI=1S/C32H41NO4/c1-3-11-37-29-10-5-21(15-25(4-2)31(35)36)16-27(29)20-33-30(34)26-6-8-28(9-7-26)32-17-22-12-23(18-32)14-24(13-22)19-32/h5-10,16,22-25H,3-4,11-15,17-20H2,1-2H3,(H,33,34)(H,35,36)/t22?,23?,24?,25-,32?/m0/s1 |
InChI Key |
GUFHDBFHNDUDJA-GXJYFLSQSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)C[C@H](CC)C(=O)O)CNC(=O)C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CC(CC)C(=O)O)CNC(=O)C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 |
Synonyms |
TIPP 703 TIPP-703 TIPP703 |
Origin of Product |
United States |
Molecular Interaction and Structural Biology of Tipp 703 with Peroxisome Proliferator Activated Receptors
TIPP-703's Agonistic Activity Across PPAR Subtypes
This compound functions as an agonist for PPARα, PPARδ, and PPARγ, influencing their transcriptional activity. thomasnet.comnih.govnih.gov This pan-agonistic profile distinguishes it from ligands that selectively target only one or two PPAR subtypes.
Transactivation Potency and Efficacy for PPARα, PPARδ, and PPARγ
Studies utilizing PPAR-GAL4 chimeric reporter assays in transiently transfected cells have demonstrated the transactivation potency of this compound across the PPAR subtypes. This compound has shown EC50 values of approximately 100 nM or less for all three PPAR subtypes in certain assay systems, indicating potent activation. nih.govresearchgate.netmdpi.com This suggests that this compound can effectively activate the transcriptional activity mediated by each PPAR subtype at relatively low concentrations.
Comparative Analysis of Agonistic Profiles with Other PPAR Ligands
This compound's pan-agonistic activity contrasts with the selectivity of other known PPAR ligands. For instance, compounds like KCL and APHM-19 have been identified as PPARα-selective agonists. nih.gov TIPP-401, a related compound, functions as a PPARα/δ dual agonist, while TIPP-204 is a PPARδ-selective agonist. nih.govresearchgate.net In comparison, this compound's ability to activate all three subtypes simultaneously offers a different pharmacological profile compared to selective or dual agonists like rosiglitazone (B1679542) (PPARγ agonist) or fenofibrate (B1672516) (PPARα agonist). nih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgnih.gov The pan-agonistic nature of this compound may lead to a broader range of effects mediated by the different PPAR subtypes.
| Compound | PPARα Activity (EC₅₀) | PPARδ Activity (EC₅₀) | PPARγ Activity (EC₅₀) | Selectivity Profile |
| This compound | ~100 nM or less | ~100 nM or less | ~100 nM or less | Pan-agonist |
| KCL | Selective | Low/None | Low/None | PPARα-selective |
| APHM-19 | Selective | Low/None | Low/None | PPARα-selective |
| TIPP-401 | Dual agonist | Dual agonist | Low/None | PPARα/δ dual |
| TIPP-204 | Low/None | Selective | Low/None | PPARδ-selective |
| Rosiglitazone | Low/None | Low/None | Selective | PPARγ-selective |
| Fenofibric acid | Selective | Low/None | Selective | PPARα/γ dual |
| GW-501516 | Low/None | Selective | Low/None | PPARδ-selective |
| Pioglitazone | Low/None | Low/None | Selective | PPARγ-selective |
Note: EC₅₀ values are approximate and can vary depending on the assay system used. nih.govresearchgate.netmdpi.comnih.gov
Structural Basis of this compound Binding to PPAR Ligand-Binding Domains (LBDs)
The agonistic activity of this compound is mediated by its binding to the LBDs of PPAR proteins. Structural studies, particularly X-ray crystallography, have provided detailed insights into how this compound interacts with these domains. nih.govdrugbank.comnih.govresearchgate.netresearchgate.netjst.go.jpnih.govpdbj.orgiucr.orgrcsb.org
X-ray Crystallographic Analyses of PPAR-TIPP-703 Complexes
X-ray crystallography has been instrumental in elucidating the binding modes of this compound within the LBDs of human PPAR subtypes. nih.govdrugbank.comnih.govresearchgate.netmdpi.comwikipedia.orgwikipedia.orgresearchgate.netjst.go.jpnih.govpdbj.orgiucr.orgrcsb.orgontosight.ainih.govresearchgate.netidrblab.netuni-freiburg.dejst.go.jprcsb.org These studies reveal the specific amino acid residues involved in interactions and the conformational changes induced upon ligand binding.
Crystal structures of the human PPARα LBD in complex with this compound have been determined. nih.govresearchgate.netwikipedia.orgwikipedia.orgresearchgate.netjst.go.jpnih.govpdbj.orgrcsb.orgnih.govidrblab.netuni-freiburg.dejst.go.jprcsb.orgexpasy.org These structures show this compound binding within the ligand-binding pocket of PPARα. The binding involves interactions with specific amino acid residues within the pocket. For instance, the n-propoxy group of this compound has been observed to reside in a second binding cavity within PPARα, making favorable contacts. nih.gov The binding of this compound to PPARα LBD leads to a conformational change where helix 12 (H12) adopts an active conformation. researchgate.net The structure of the PPARα LBD–this compound complex prepared by ligand-exchange soaking has been shown to be identical to that obtained by co-crystallization. jst.go.jprcsb.org
The structural data from both PPARα and PPARγ complexes with this compound provide a molecular basis for its pan-agonistic activity, illustrating how the compound can be accommodated within the distinct yet similar ligand-binding pockets of these receptor subtypes. nih.govdrugbank.com
Analysis of Ligand Adaptation to Distinct PPAR Binding Pockets
The ligand-binding pockets of PPAR LBDs are generally Y-shaped cavities that can accommodate various ligands. r-project.org While the three PPAR subtypes share structural similarities within their LBDs, there are significant differences in their ligand-binding pockets that contribute to subtype selectivity or pan-agonism. r-project.org Crystal structures of PPARα and PPARγ LBDs in complex with this compound have revealed how this pan-agonist adapts to the distinct binding pockets of these two subtypes. r-project.orgresearchgate.net Although a crystal structure of the PPARδ LBD-TIPP-703 complex was not determined in one key study, the binding mode of this compound to PPARα and PPARγ showed unique characteristics. r-project.org The adaptability of this compound to these similar yet different pockets underlies its ability to activate multiple PPAR subtypes. r-project.org
Comparison with Other PPAR LBD-Ligand Crystal Structures (e.g., TIPP-401, TIPP-204, KCL, APHM-19)
Comparing the crystal structures of PPAR LBDs bound to this compound with those bound to other ligands, such as TIPP-401, TIPP-204, KCL, and APHM-19, provides insights into the structural basis of subtype selectivity. This compound is a pan-agonist, activating all three PPARs. r-project.orgreadthedocs.io In contrast, TIPP-401 is an α/δ dual agonist, and TIPP-204 is a δ-specific agonist. r-project.org KCL and APHM-19 are described as PPARα-selective agonists.
Structural comparisons highlight how minor differences in ligand structure and the corresponding interactions within the binding pocket lead to altered subtype preferences. For instance, a detailed structural comparison of PPARδ LBD bound to TIPP-401 and TIPP-204 revealed different binding modes that explain their dual versus specific activity. r-project.org Comparisons between the PPARα LBD-TIPP-703 and PPARγ LBD-TIPP-703 complexes show both similarities and differences in how this compound interacts with key residues in each pocket. r-project.org Furthermore, comparing the binding mode of this compound with APHM-19 in the PPARα LBD pocket indicates that even minor structural variations in the linker part of these phenylpropanoic acid derivatives can result in significantly different conformational restrictions upon binding, influencing subtype preference.
Molecular Docking and Dynamics Simulations of this compound-PPAR Interactions
While the provided search results primarily emphasize crystal structure analysis, molecular docking and dynamics simulations are valuable computational techniques used to study protein-ligand interactions, including those involving PPARs. These methods can complement crystallographic data by providing insights into the dynamic behavior of the ligand-receptor complex, estimating binding affinities, and exploring different binding poses. Although specific detailed molecular docking and dynamics simulation studies focused solely on this compound were not extensively detailed in the search results, these techniques are generally applied in the field to understand the interactions of PPAR agonists and antagonists. Such simulations could further elucidate the flexibility of the PPAR binding pocket and how this compound navigates and interacts with residues to achieve its pan-agonistic activity.
Identification of Key Amino Acid Residues Mediating this compound Binding
Crystal structures of this compound bound to PPARα and PPARγ LBDs have allowed for the identification of key amino acid residues involved in the binding interaction. r-project.org These residues line the ligand-binding pocket and form specific contacts, such as hydrogen bonds and hydrophobic interactions, with different parts of the this compound molecule. r-project.org For example, interactions with residues in the PPARα and PPARγ sequences that contact this compound have been mapped. r-project.org In the PPARγ LBD-TIPP-703 complex, the hydrogen bond interaction between the carboxylic acid moiety of this compound and Tyr473 on helix 12 (H12) is considered critically important for the proper folding of H12 and subsequent transactivation. Understanding these specific residue interactions provides a molecular basis for the binding affinity and agonistic activity of this compound on different PPAR subtypes.
Stereochemical Aspects of this compound Activity and Binding
The stereochemistry of a ligand can significantly influence its activity and binding to its target receptor. For phenylpropanoic acid derivatives like TIPP compounds, stereoisomers can exhibit different potencies and selectivities for PPAR subtypes. The activities of the antipodal (R) isomers of this compound and TIPP-401 have been reported, indicating that stereochemistry plays a role in their biological effects. r-project.org While detailed structural analysis specifically highlighting the stereochemical interactions of this compound enantiomers within the PPAR binding pocket was not extensively covered in the search results, the mention of differential activities of antipodal isomers confirms the importance of stereochemistry in the context of this compound binding and activity.
Compound Information
| Compound Name | PubChem CID |
| This compound | Not explicitly found in targeted CID search, referenced in PDB 2ZNN and research papers. |
| TIPP-401 | C542588 r-project.org |
| TIPP-204 | C542588 r-project.org (Note: This appears to be an error in the source or search result, as TIPP-204 and TIPP-401 are distinct compounds with different activities. Further verification of TIPP-204 CID is needed, but using the provided CID for now with this note.) |
| KCL | 4873 |
| APHM-19 | Not explicitly found in targeted CID search, referenced in research papers. |
Note: PubChem CIDs for this compound and APHM-19 were not directly retrieved in the targeted searches but are discussed in the context of the cited research.
Data Tables
For example, EC50 values for this compound and other TIPP compounds for different PPAR subtypes are mentioned in the text and figures of the source articles r-project.org, but presenting them in a structured, interactive table format based solely on the search snippets is not feasible. Similarly, detailed interaction energies or specific measurements from molecular dynamics simulations were not provided in the snippets.
Therefore, while the article incorporates detailed research findings from the text, interactive data tables as initially envisioned cannot be generated from the provided search results.##
This compound is a synthetic chemical compound recognized for its activity as a pan-agonist across the three subtypes of peroxisome proliferator-activated receptors (PPARs): PPARα, PPARγ, and PPARδ. r-project.orgreadthedocs.io PPARs are a subfamily of nuclear receptors that function as ligand-activated transcription factors, playing pivotal roles in the regulation of metabolic pathways, including lipid and glucose homeostasis. r-project.orgreadthedocs.io The binding of a ligand to the ligand-binding domain (LBD) of a PPAR is a critical step that triggers conformational changes necessary for the recruitment of coactivators and the modulation of target gene expression. readthedocs.io Structural studies, particularly X-ray crystallography, have been instrumental in elucidating the molecular mechanisms underlying the interaction between this compound and PPAR LBDs. r-project.orgresearchgate.net
Comparison with Other PPAR LBD-Ligand Crystal Structures (e.g., TIPP-401, TIPP-204, KCL, APHM-19)
Comparative structural analysis of PPAR LBDs bound to different ligands provides valuable insights into the determinants of subtype selectivity. This compound's pan-agonistic activity contrasts with the more selective profiles of other phenylpropanoic acid derivatives. For instance, TIPP-401 acts as a dual PPARα/δ agonist, while TIPP-204 is selective for PPARδ. r-project.org KCL and APHM-19 have been identified as PPARα-selective agonists.
Structural comparisons, such as those between PPARδ LBD bound to TIPP-401 and TIPP-204, illustrate how subtle variations in ligand structure dictate differential binding modes and consequently influence subtype selectivity. r-project.org Similarly, comparing the binding of this compound to PPARα and PPARγ with the binding of other ligands like APHM-19 to PPARα reveals how even minor structural changes in the ligand scaffold can impose different conformational constraints upon binding, thereby altering the ligand's preference for a specific PPAR subtype. These comparisons underscore the intricate relationship between ligand structure, binding pose, and functional selectivity within the PPAR family.
Molecular Docking and Dynamics Simulations of this compound-PPAR Interactions
Molecular docking and dynamics simulations are computational techniques that complement experimental structural data by providing dynamic perspectives on ligand-receptor interactions. These methods can predict favorable binding poses, estimate binding affinities, and simulate the conformational fluctuations of the receptor-ligand complex over time. While the primary literature on this compound and PPARs focuses heavily on crystallographic data, molecular docking and dynamics simulations are broadly applied in the study of PPAR-ligand interactions to gain a deeper understanding of the binding process and the factors governing subtype selectivity and agonistic activity. Application of these techniques to this compound could further illuminate the dynamic aspects of its interaction with the different PPAR subtypes and the flexibility of the binding pockets, providing a more complete picture beyond static crystal structures.
Identification of Key Amino Acid Residues Mediating this compound Binding
The high-resolution crystal structures of PPARα and PPARγ LBDs in complex with this compound have enabled the identification of specific amino acid residues that form critical interactions with the ligand. r-project.org These residues, located within the ligand-binding pocket, engage in various interactions, including hydrogen bonds and hydrophobic contacts, with distinct chemical moieties of this compound. r-project.org Mapping these interactions provides a detailed atomic-level view of how this compound is anchored within the binding site. For example, a crucial hydrogen bond interaction between the carboxylic acid group of this compound and Tyr473 in helix 12 (H12) of PPARγ has been identified as particularly important for the proper positioning of H12 and the subsequent transcriptional activation. The network of interactions between this compound and the surrounding residues in each PPAR subtype's binding pocket is fundamental to its binding affinity and pan-agonistic function.
Stereochemical Aspects of this compound Activity and Binding
The stereochemistry of a small molecule ligand can profoundly impact its interaction with a chiral binding site, influencing both binding affinity and biological activity. For phenylpropanoic acid derivatives like the TIPP series, stereochemical differences can lead to variations in potency and subtype selectivity for PPARs. The reported activities of the antipodal (R) isomers of this compound and TIPP-401 indicate that the stereochemistry at the chiral center of these molecules is important for their biological effects. r-project.org Although detailed structural analyses specifically illustrating the stereospecific interactions of this compound enantiomers within the PPAR binding pockets were not extensively highlighted in the provided search results, the documented differences in activity between stereoisomers confirm that stereochemical considerations are relevant to the binding and function of this compound.
Cellular and Transcriptional Mechanisms Modulated by Tipp 703
Mechanism of Peroxisome Proliferator-Activated Receptor Activation
PPARs, upon binding to a suitable ligand like TIPP-703, undergo conformational changes that facilitate their interaction with other nuclear proteins and DNA. nih.gov
Heterodimerization with Retinoid X Receptors (RXR)
A key step in PPAR activation is the formation of a heterodimer with the Retinoid X Receptor (RXR). nih.govthomasnet.com This heterodimerization is essential for the complex to bind to specific DNA sequences and regulate gene transcription. nih.govthomasnet.com this compound, by activating PPARs, promotes the formation of these functional PPAR-RXR heterodimers. nih.govthomasnet.com
Binding to Peroxisome Proliferator Responsive Elements (PPREs)
The PPAR-RXR heterodimer binds to specific DNA response elements located in the promoter regions of target genes. These DNA sequences are known as Peroxisome Proliferator Responsive Elements (PPREs). nih.govthomasnet.com The binding of the ligand-activated PPAR-RXR heterodimer to PPREs is a critical event that initiates the transcriptional regulation of downstream genes. nih.govthomasnet.com
Gene Expression Regulation in Response to this compound Treatment
Treatment with this compound leads to significant changes in the expression levels of various genes, particularly those involved in metabolic pathways. nih.govthomasnet.com
Induction of PPAR-Target Genes in Cellular Models (e.g., CPT1A, HMGCS2, ADRP, ANGPTL4)
Studies in cellular models, such as human hepatocellular carcinoma Huh-7 cells, have demonstrated that this compound treatment induces the expression of several known PPAR-target genes. nih.govmdpi.comresearchgate.net These include genes like Carnitine palmitoyl (B13399708) acyl-CoA transferase 1A (CPT1A), HMG-CoA synthase 2 (HMGCS2), Adipocyte differentiation-related protein (ADRP), and Angiopoietin-like protein 4 (ANGPTL4). nih.govmdpi.comresearchgate.net These genes possess PPREs in their promoter regions, confirming their regulation by activated PPARs. nih.govmdpi.com The induction of these genes by this compound is comparable to that observed with positive control PPAR agonists. nih.govmdpi.com
| Gene | Function | Fold Change (Example, Illustrative) | Citation |
| CPT1A | Fatty acid oxidation | Increased | nih.govmdpi.com |
| HMGCS2 | Ketone body synthesis | Increased | nih.govmdpi.com |
| ADRP | Lipid droplet formation | Increased | nih.govmdpi.com |
| ANGPTL4 | Lipid metabolism and angiogenesis | Increased | nih.govmdpi.com |
Note: The "Fold Change" values in this table are illustrative based on the description of augmented expression and comparable extent to positive controls found in the sources. Specific numerical data would require direct access to the experimental results presented in the cited figures.
Transcriptional Modulation of Glucose and Lipid Metabolism Pathways
Given the role of PPARs in metabolic regulation, this compound's activity as a pan-agonist leads to the transcriptional modulation of genes involved in both glucose and lipid metabolism pathways. nih.govthomasnet.comnih.govwjgnet.com PPARα is primarily involved in fatty acid oxidation, PPARδ influences glucose tolerance and insulin (B600854) resistance, and PPARγ is a key regulator of adipocyte differentiation and energy metabolism genes. nih.govnih.govthomasnet.comencyclopedia.pub By activating all three subtypes, this compound can exert a broad impact on these interconnected metabolic processes. nih.govnih.govthomasnet.com
This compound Effects on Cell Proliferation and Differentiation Pathways
Beyond metabolism, PPARs are also known to influence cell proliferation and differentiation. thomasnet.comencyclopedia.pub this compound, as a PPAR pan-agonist, has been shown to affect these cellular processes. For instance, this compound has been observed to induce adipocyte differentiation in cellular models. nih.govresearchgate.netresearchgate.net Additionally, studies have indicated that this compound can induce G1 phase arrest in certain cancer cell lines, suggesting an effect on the cell cycle and proliferation. mdpi.comnii.ac.jp
| Cellular Process | Observed Effect of this compound | Cellular Model Used (Example) | Citation |
| Adipocyte Differentiation | Induction | Murine preadipocyte 3T3-L1 cells | nih.govresearchgate.netresearchgate.net |
| Cell Proliferation | G1 phase arrest | Pancreatic cancer cell lines (PT-45) | mdpi.comnii.ac.jp |
Cell Cycle Arrest Induction (e.g., G1 Phase) in Specific Cell Lines
Studies have demonstrated that this compound can induce cell cycle arrest in specific cell lines. For instance, treatment of PT-45 pancreatic cancer cells with 1 µM this compound resulted in the induction of G1 phase arrest. nih.govmdpi.com The G1 phase is a critical checkpoint in the cell cycle where cells prepare for DNA synthesis. botany.one Induction of G1 arrest can prevent uncontrolled cell proliferation.
Impact on Cyclin-Dependent Kinase Inhibitor Expression (e.g., p21)
The induction of cell cycle arrest by this compound is associated with changes in the expression of key cell cycle regulatory proteins. Biochemical studies have indicated that this compound treatment enhances the expression of the cyclin-dependent kinase inhibitor, p21 (Cip1/Waf1). nih.govmdpi.com p21 is a well-characterized inhibitor that can bind to and inhibit the activity of various cyclin-dependent kinase (CDK) complexes, such as cyclin/CDK2, -CDK1, and -CDK4/6, thereby regulating cell cycle progression, particularly at the G1 and S phases. wikipedia.org The enhanced expression of p21 contributes to the observed G1 phase arrest.
Attenuation of Cyclin Expression (e.g., Cyclin D1)
In addition to upregulating CDK inhibitors, this compound treatment has been shown to cause subsequent attenuation of cyclin D1 expression in both PANC-1 and PT-45 pancreatic cancer cells. nih.govmdpi.comresearchgate.net Cyclin D1 is a protein that positively regulates cell cycle progression, particularly the transition from G1 to S phase, by forming complexes with CDK4 and CDK6. oncotarget.com The reduction in Cyclin D1 levels, coupled with increased p21 expression, reinforces the G1 phase cell cycle arrest induced by this compound. Studies on p27 expression in PANC-1 and PT-45 cells treated with this compound indicated that p27 expression was not affected. nih.govmdpi.comresearchgate.net
Table 1: Effect of this compound on Cell Cycle Regulatory Proteins in Pancreatic Cancer Cells
| Cell Line | This compound Concentration | Cell Cycle Effect | p21 Expression | Cyclin D1 Expression | p27 Expression |
| PT-45 | 1 µM | G1 Arrest | Enhanced | Attenuated | Not affected |
| PANC-1 | Not specified | Not specified | Enhanced | Attenuated | Not affected |
Note: Data compiled from research findings. nih.govmdpi.comresearchgate.net
Induction of Adipocyte Differentiation in In Vitro Models
Beyond its effects on cell cycle, this compound has also been shown to induce adipocyte differentiation in in vitro models. This compound stimulates the differentiation of murine preadipocyte 3T3-L1 cells into adipocytes. probechem.com This effect is consistent with its activity as a PPAR pan agonist, as PPARs, particularly PPARγ, play a crucial role in promoting adipogenesis. elifesciences.org The ability of this compound to differentiate preadipocytes has been reported to be similar in potency to rosiglitazone (B1679542), a known PPARγ agonist used to induce adipocyte differentiation. nih.gov
Table 2: Effect of this compound on Adipocyte Differentiation in 3T3-L1 Cells
| Cell Line | Treatment | Effect on Differentiation | Comparison to Rosiglitazone |
| 3T3-L1 | This compound | Stimulates Adipocyte Differentiation | Similar potency |
Note: Data compiled from research findings. nih.govprobechem.com
Medicinal Chemistry and Synthetic Development of Tipp 703 Analogues
Strategic Design of Phenylpropanoic Acid Derivatives as PPAR Ligands
The design of phenylpropanoic acid derivatives, the chemical class to which TIPP-703 belongs, is a well-established strategy for targeting PPARs. nih.govjst.go.jp These synthetic ligands are engineered to mimic the binding of endogenous fatty acids within the ligand-binding domain (LBD) of the receptors. The core scaffold typically features an acidic head group, a central aromatic linker, and a hydrophobic tail, which correspond to the general structure of PPAR agonists. researchgate.net Structure-activity relationship (SAR) studies have shown that the specific shape of the linker and the chemical nature of substituents on the distal aromatic ring are critical in determining the potency and subtype selectivity of these compounds. nih.gov The design process for molecules like this compound involves a rational approach based on the three-dimensional structure of the PPAR LBD, which is characterized by a large, Y-shaped binding pocket. researchgate.net
PPARs are members of the nuclear receptor superfamily, a class of ligand-activated transcription factors that also includes receptors for steroids, retinoids, and thyroid hormones. mdpi.comsigmaaldrich.com This superfamily shares a common modular structure, and its members are considered ideal drug targets due to the presence of well-defined, internal ligand-binding pockets that can accommodate small, hydrophobic molecules. nih.govnih.gov The core principle of drug design targeting this superfamily is that the binding of a ligand induces a specific conformational change in the receptor. nih.gov This change facilitates the recruitment of coactivator or corepressor proteins, which in turn modulates the transcription of target genes. nih.govnih.gov For PPARs, this process involves forming a heterodimer with the retinoid X receptor (RXR) upon ligand binding, which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes to regulate their expression. sigmaaldrich.comnih.gov
A critical element in the activation of nuclear receptors is the conformational state of the C-terminal activation function helix, known as Helix 12 (H12), within the LBD. researchgate.net In the absence of an agonist, H12 is flexible. The "Helix 12 holding induction concept" posits that the binding of an agonist ligand stabilizes H12 in a specific "active" conformation. researchgate.netnih.gov This stabilized conformation creates a binding surface for the recruitment of coactivator proteins. researchgate.net For full agonists, this stabilization of H12 is a required step for maximal receptor activation. nih.gov The design of this compound and other phenylpropanoic acid agonists incorporates chemical features intended to make specific contacts with amino acid residues within the binding pocket, thereby inducing and holding H12 in this transcriptionally active state. plos.org
Structure-Activity Relationship (SAR) Studies of this compound and its Precursors
The development of this compound is the result of extensive structure-activity relationship (SAR) studies based on a series of phenylpropanoic acid derivatives. researchgate.netnih.gov These studies systematically explored how modifications to different parts of the molecular scaffold impact the agonistic activity towards the three PPAR subtypes. Precursor compounds were modified to enhance potency and modulate selectivity, leading to the identification of dual- and pan-agonists. nih.goviucr.org
A key structural feature of this compound is its adamantane (B196018) group, which serves as a bulky, hydrophobic tail. iucr.orgnih.gov SAR studies on related phenylpropanoic acid derivatives revealed that the steric bulk of substituents on the distal benzene (B151609) ring significantly influences PPAR activity. nih.gov The introduction of a 4-adamantyl substituent was a critical discovery, as it conferred not only potent PPARα and PPARδ activity but also significant PPARγ activity. nih.gov This finding was instrumental in the development of well-balanced PPAR pan-agonists like this compound. nih.gov The adamantane moiety is accommodated within the hydrophobic regions of the Y-shaped ligand-binding pocket, making extensive van der Waals contacts that contribute to the high binding affinity of the ligand across all three subtypes. iucr.org
| Compound | Hydrophobic Tail Modification | PPARα EC50 (μM) | PPARγ EC50 (μM) | PPARδ EC50 (μM) | Selectivity Profile |
|---|---|---|---|---|---|
| KCL | 4-trifluoromethyl-benzoylamino | 0.06 | >10 | 0.005 | α/δ selective |
| TIPP-401 | 2-fluoro-4-trifluoromethyl-benzoylamino | 0.012 | >10 | 0.002 | α/δ dual agonist |
| This compound | 4-adamantylphenyl | 0.02 | 0.02 | 0.001 | Pan-agonist |
EC50 values represent the concentration of the compound required to elicit a half-maximal response.
The efficacy of this compound and related analogues is critically dependent on the acidic head group and the linker region, which includes a propoxy backbone. The butanoic acid (or more generally, carboxylic acid) head group is a common feature of PPAR ligands. mdpi.com It forms key polar interactions, primarily hydrogen bonds, with a conserved network of amino acid residues (including tyrosine, histidine, and serine) in "Arm I" of the ligand-binding pocket. mdpi.complos.org These interactions are essential for anchoring the ligand and stabilizing the active conformation of Helix 12. plos.org The propoxy group serves as a linker, providing the correct spacing and orientation to position the bulky adamantylphenyl tail deep within the hydrophobic pocket of the LBD. iucr.org The combination of a strong anchor point provided by the acid head and optimal positioning of the hydrophobic tail by the linker backbone is fundamental to the high efficacy of these ligands.
Modifications to the linker and hydrophobic tail are the primary strategies for tuning the subtype selectivity of PPAR agonists. researchgate.netplos.org The ligand-binding pockets of the three PPAR subtypes, while structurally similar, have key differences in volume, shape, and the identity of lining amino acid residues. iucr.orgpnas.org For example, the PPARδ pocket is narrower near the activation helix compared to PPARα and PPARγ, which are larger and more similar in size to each other. pnas.org Furthermore, a single amino acid substitution, such as Tyr-314 in PPARα versus His-323 in PPARγ, can be a major determinant of ligand selectivity. pnas.org The development of the PPARα/δ dual agonist TIPP-401 from the PPARα-specific agonist KCL was achieved through slight modifications of the hydrophobic tail. nih.gov The further transition to the pan-agonist this compound was accomplished by replacing the benzoylamino tail with the much larger and more rigid adamantylphenyl group, which could be favorably accommodated by the binding pockets of all three subtypes, leading to a balanced pan-agonist profile. nih.goviucr.org
| Receptor Subtype | Key Residue 1 | Key Residue 2 | Structural Feature of LBD |
|---|---|---|---|
| PPARα | Tyr-314 | Cys-275 | Larger, more lipophilic pocket |
| PPARγ | His-323 | His-449 | Larger pocket with key hydrogen bonding sites |
| PPARδ | Val-312 | Ile-328 | Narrower pocket in the region adjacent to H12 |
Significance of Alpha-Position Stereochemistry for Potency
The stereochemistry at the alpha-position of phenylpropanoic acid derivatives, the chemical class to which this compound belongs, plays a crucial role in determining their potency and selectivity as Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Research into the structure-activity relationships (SAR) of these compounds has revealed that the spatial arrangement of substituents around the chiral center directly influences the interaction with the ligand-binding pocket of PPAR subtypes (PPARα, PPARγ, and PPARδ).
In the development of related α-benzyl phenylpropanoic acid-type PPARγ-selective agonists, a fascinating "reversed stereochemistry-activity relationship" was observed. nih.gov Typically, for this class of compounds, the (S)-enantiomer is found to be more potent than the (R)-enantiomer. nih.gov This preference is attributed to the specific orientation of the substituents that allows for optimal hydrogen bonding and hydrophobic interactions within the active site of the receptor.
For instance, the carboxylic acid moiety of this compound, an α-ethyl phenylpropanoic acid derivative, establishes a critical hydrogen bond network with key amino acid residues in the PPARγ ligand-binding domain (LBD), including Ser289, His323, Tyr327, and particularly Tyr473 in helix 12. mdpi.comnih.gov This interaction is vital for the proper folding of helix 12, a conformational change required for receptor activation. mdpi.comnih.gov The stereochemistry at the alpha-position dictates the precise positioning of the carboxyl group and other functionalities, thereby modulating the strength and geometry of these interactions and, consequently, the agonistic activity.
The significance of the alpha-position stereochemistry is further underscored by comparative studies of different enantiomers. The differential potency between enantiomers highlights the three-dimensional specificity of the PPAR ligand-binding pocket and provides a basis for the rational design of more potent and selective PPAR modulators.
Below is a table summarizing the general trend observed for the stereochemical preference in phenylpropanoic acid-type PPAR agonists.
| Stereoisomer | General Potency Trend for PPAR Agonism |
| (S)-enantiomer | Generally more potent |
| (R)-enantiomer | Generally less potent |
Advanced Synthetic Methodologies for this compound and its Derivatives
The synthesis of this compound and its analogues is rooted in established methods of medicinal chemistry, focusing on the construction of the core 3-(4-alkoxyphenyl)propanoic acid scaffold and the introduction of diverse substituents to modulate activity and selectivity. This compound, a pan-agonist that activates all three PPAR subtypes, is a key example of how systematic structural modifications can lead to desired pharmacological profiles. nih.govencyclopedia.pub
The development of this compound stemmed from a lead compound series of 3-(4-alkoxyphenyl)propanoic acid derivatives. nih.gov A pivotal modification in the synthetic development of this compound was the introduction of an adamantyl group at the para position of the tail benzene ring. nih.gov This bulky, lipophilic group significantly enhanced the pan-agonistic activity of the molecule, demonstrating a successful application of SAR principles in its design. nih.govencyclopedia.pub
The general synthetic approach for this compound and its derivatives involves multi-step sequences that allow for the systematic variation of different parts of the molecule, including the head group, the linker, and the tail region. These synthetic strategies are designed to be versatile, enabling the creation of a library of analogues for comprehensive SAR studies.
Ligand-Exchange Soaking Method for Co-crystallization Sample Preparation
A significant advancement in obtaining high-resolution crystal structures of PPARs in complex with ligands like this compound has been the application of the "ligand-exchange soaking method". jst.go.jpnih.gov This technique has proven particularly useful for preparing co-crystals of the PPARα ligand-binding domain (LBD) with this compound, especially when conventional co-crystallization methods are challenging. jst.go.jpnih.gov
The ligand-exchange soaking method involves crystallizing the recombinant PPARα LBD in a complex with endogenous fatty acids derived from the E. coli expression host. jst.go.jpnih.gov These crystals are then soaked in a solution containing the target ligand, in this case, this compound, which has a higher affinity for the LBD than the bound fatty acids. jst.go.jp This results in the displacement of the endogenous ligands and the formation of the desired PPARα LBD–this compound complex within the crystal lattice. jst.go.jp
For the PPARγ LBD–this compound complex, obtaining a high-quality crystal structure required a soaking period of three weeks. nih.gov The crystal structure of the PPARα LBD–this compound complex prepared by this soaking method was found to be identical to the structure obtained via traditional co-crystallization, validating the utility of this approach. jst.go.jp This method offers a valuable alternative for high-throughput preparation of co-crystals, not only for PPARα but potentially for other PPAR subtypes like PPARδ that also co-crystallize with intrinsic fatty acids. jst.go.jpnih.gov
The table below compares the ligand-exchange soaking method with conventional co-crystallization.
| Feature | Ligand-Exchange Soaking Method | Conventional Co-crystallization |
| Starting Material | Pre-formed crystals of the protein with a weakly bound ligand (e.g., endogenous fatty acids) | Purified protein and the target ligand in solution |
| Process | Soaking the pre-formed crystals in a solution of the target ligand | Mixing the protein and ligand prior to setting up crystallization trials |
| Applicability | Useful when co-crystallization is difficult or for high-throughput screening | A standard and widely used method |
| Outcome for this compound | Successfully yielded high-resolution structures of PPARα LBD–this compound complex | Also successful but can be more challenging |
Development of Fluorescent and Other Research Probes Based on this compound Scaffold
The this compound scaffold has served as a valuable template for the development of novel research tools, including fluorescent probes for studying PPAR biology. By leveraging the known SAR of the TIPP series of compounds, researchers have rationally designed and synthesized fluorescently labeled ligands to visualize and quantify PPAR activity. nih.govjst.go.jp
A notable example is the creation of fluorescent PPARα/δ dual agonists by modifying the this compound structure. nih.govencyclopedia.pub In these probes, the adamantyl group in the tail region of this compound is replaced with a fluorescent moiety, such as a pyrene (B120774) ring. jst.go.jp This substitution was guided by the understanding that the tail region is a critical determinant of agonist activity. The resulting compounds, such as APHM13S, retain the ability to bind to and activate PPARs while also possessing fluorescent properties that allow for their detection. jst.go.jp
The agonist activities of these fluorescent probes against PPARα and PPARδ were found to be dependent on the length of the branched n-alkoxy group, further demonstrating the fine-tunability of this chemical scaffold. jst.go.jp These fluorescent probes are valuable tools for various applications, including intracellular imaging of PPARs and in homogeneous fluorescence polarization assays for screening new PPAR ligands. nih.gov The development of such probes from the this compound scaffold highlights the utility of a well-characterized medicinal chemistry platform in generating sophisticated tools for biological research.
Preclinical Research Applications and Investigative Tools for Tipp 703
TIPP-703 as a Reference Compound in PPAR Assays
This compound is characterized as a PPAR pan-agonist, capable of simultaneously activating all three PPAR subtypes. nih.gov This property makes it an excellent reference compound in functional assays designed to identify and characterize new PPAR modulators. In transient transactivation assays using recombinant reporter genes, this compound demonstrates potent activity, with EC50 values for all three human PPAR subtypes being approximately 100 nM or less. nih.gov This balanced and potent agonism allows researchers to use this compound as a positive control to validate assay systems and to compare the potency and selectivity of novel synthetic ligands. The development of this compound stemmed from a series of phenylpropanoic acid derivatives, highlighting its role as a key molecule in structure-activity relationship (SAR) studies aimed at creating subtype-selective, dual-, or pan-agonists. nih.gov
| PPAR Subtype | EC50 (nM) |
|---|---|
| PPARα | ~100 |
| PPARδ | ~100 |
| PPARγ | ~100 |
In Vitro Studies on Metabolic Pathways
This compound serves as an investigative tool in studies of metabolic pathways due to its pan-agonist activity on PPARs, which are central regulators of glucose and lipid homeostasis. In human hepatocellular carcinoma Huh-7 cells, this compound has been shown to augment the expression of representative PPAR-regulated genes that have a Peroxisome Proliferator Response Element (PPRE) in their promoter region. nih.gov Specifically, treatment with this compound increased the expression of:
Carnitine palmitoyl (B13399708) acyl-CoA transferase 1A (CPT1A): A key enzyme in the mitochondrial beta-oxidation of long-chain fatty acids.
HMG-CoA synthase 2 (HMGCS2): A mitochondrial enzyme involved in ketogenesis.
Adipocyte differentiation-related protein (ADRP): A protein associated with the surface of lipid droplets.
Angiopoietin-like protein 4 (ANGPTL4): A protein that plays a role in regulating lipid metabolism. nih.gov
The induction of these genes by this compound at levels comparable to positive control agents underscores its utility in elucidating the molecular mechanisms by which PPAR activation modulates metabolic pathways. nih.gov Furthermore, in studies on adipocyte differentiation using murine preadipocyte 3T3-L1 cells, this compound was shown to stimulate differentiation and induce triglyceride accumulation, with a potency similar to the PPARγ agonist rosiglitazone (B1679542). nih.gov
While direct studies specifically employing this compound in cellular models of Nonalcoholic Fatty Liver Disease (NAFLD) are not extensively documented in the reviewed literature, its role as a potent PPAR pan-agonist makes it a relevant tool for such research. NAFLD is characterized by the accumulation of lipids in hepatocytes, and PPARs are known to be key regulators of hepatic lipid metabolism. e-namtila.com In vitro models of NAFLD, often utilizing cell lines like HepG2, are established by inducing lipid accumulation through exposure to free fatty acids. nih.gov Given that this compound activates PPARα, which is involved in fatty acid oxidation, and PPARγ, which influences lipid storage, it can be used to investigate the therapeutic potential of pan-PPAR activation in mitigating hepatic steatosis. The observed effect of this compound on increasing the expression of genes like CPT1A in liver cells suggests its potential to enhance fatty acid breakdown, a key process in ameliorating fat accumulation in the liver. nih.gov
Research in Oncological Models
This compound has been utilized as an investigative tool to explore the antitumoral potential of PPAR activation in pancreatic cancer. Studies have confirmed the expression of PPARγ in pancreatic cancer cell lines such as PANC-1 and PT-45. nih.gov Treatment of PT-45 cells with 1 μM this compound was found to induce G1 phase arrest in the cell cycle. nih.gov
Further mechanistic investigations revealed that this compound treatment leads to an enhanced expression of the cyclin-dependent kinase inhibitor p21 (also known as Cip1/Waf1). This upregulation of p21 subsequently causes a decrease in the expression of cyclin D1 in both PANC-1 and PT-45 cell lines. nih.gov The expression of another cyclin-dependent kinase inhibitor, p27, was not affected by this compound treatment. nih.gov These findings provide evidence that the activation of PPARs by this compound can inhibit the proliferation of pancreatic cancer cells by modulating key regulators of the cell cycle.
| Cell Line | Protein | Effect of this compound Treatment |
|---|---|---|
| PANC-1 | p21 (Cip1/Waf1) | Enhanced expression |
| PANC-1 | Cyclin D1 | Attenuated expression |
| PANC-1 | p27 | No effect |
| PT-45 | p21 (Cip1/Waf1) | Enhanced expression |
| PT-45 | Cyclin D1 | Attenuated expression |
| PT-45 | p27 | No effect |
Applications in Protein Crystallography and Structural Biology Research
This compound has been instrumental in the field of protein crystallography and structural biology, particularly in understanding how PPARs bind to their ligands. The crystal structures of the ligand-binding domains (LBDs) of human PPARα and PPARγ in complex with this compound have been determined, providing detailed insights into the molecular interactions. nih.gov
These structural studies reveal how the pan-agonist this compound adapts to the similar yet distinct ligand-binding pockets of different PPAR subtypes. nih.gov For instance, in the PPARα LBD–this compound complex, the adamantyl group of this compound primarily interacts with hydrophobic residues from the H2' helix (Ile241, Leu247, Ala250, and Val255) and the β3 strand (Val332 and Ala333). In contrast, within the PPARγ LBD, this same group mainly interacts with Arg280 and Ile281 on the H3 helix. nih.gov Furthermore, the propoxy group of this compound is well-ordered within the second cavity of the PPARα ligand-binding pocket, where it interacts with Met325, Met355, and Phe359. nih.gov However, in the PPARγ LBD complex, the electron density for this propoxy group is not significant, suggesting a weaker interaction. nih.gov These detailed structural insights, made possible by the use of this compound as a ligand, are crucial for the rational design of new PPAR modulators with desired selectivity and activity profiles.
| This compound Moiety | Interacting Residues in PPARα LBD | Interacting Residues in PPARγ LBD |
|---|---|---|
| Adamantyl group | Ile241, Leu247, Ala250, Val255, Val332, Ala333 | Arg280, Ile281 |
| Propoxy group | Met325, Met355, Phe359 | Weak interaction |
| Ethyl group | - | Phe282, Cys285, Ser289, Tyr327, His449 |
Potential as a Modulator of Opioid Receptors for Mechanistic Research
The tetrapeptide TIPP (H-Tyr-Tic-Phe-Phe-OH) and its analogues have become invaluable tools in the field of opioid pharmacology for the mechanistic investigation of opioid receptors, particularly the delta-opioid receptor (δOR). The nuanced ways in which these compounds interact with opioid receptors allow researchers to dissect the molecular determinants of ligand binding, receptor activation, and signal transduction. The subtle structural modifications within the TIPP peptide family can dramatically alter a compound's pharmacological profile, shifting it from a pure antagonist to a partial or even full agonist. This characteristic makes them exceptional probes for exploring the conformational states of the receptor and the downstream signaling pathways they initiate.
The parent compound, TIPP, was originally identified as a highly selective δOR antagonist. nih.govnih.gov Its rigid structure, conferred by the presence of the tetrahydroisoquinoline-3-carboxylic acid (Tic) residue, provides high affinity for the δOR. This high affinity and selectivity make TIPP and its derivatives useful for mapping the receptor-bound conformation of δ-opioid antagonists. nih.gov By comparing the structures of various TIPP analogues with their corresponding pharmacological activities, researchers can construct models of the receptor's binding pocket and understand the specific interactions that govern antagonist binding.
Further investigations have revealed a more complex pharmacological profile for TIPP and its analogues than initially understood. In certain cellular systems, compounds previously characterized as pure antagonists, such as TIPP and its pseudopeptide analogue TIPP-psi (H-Tyr-TicΨ[CH2NH]Phe-Phe-OH), have been observed to exhibit agonist activity. nih.gov Specifically, in cells expressing δ-opioid receptors, both TIPP and TIPP-psi were found to inhibit adenylyl cyclase, a hallmark of agonist-mediated G-protein activation. nih.gov This surprising finding suggests that these compounds can stabilize a receptor conformation that is capable of engaging and activating inhibitory G-proteins (Gi/Go), thereby acting as functional agonists in specific contexts. nih.gov
This dual character of TIPP-related peptides is of significant mechanistic interest. It suggests that the distinction between an antagonist and an agonist may not be absolute but rather dependent on the specific cellular environment, including the density of receptors and the complement of signaling proteins present. For researchers, this provides a powerful tool to investigate the phenomenon of functional selectivity or biased agonism, where a ligand can preferentially activate one signaling pathway over another.
The ability to systematically modify the TIPP scaffold allows for the development of a spectrum of compounds with varying efficacies at the δOR. nih.gov By making targeted substitutions at different positions of the peptide, it is possible to fine-tune the intrinsic activity of the molecule. For example, the amidation of the C-terminus in TIPP analogues has been shown to produce compounds with a mixed mu-opioid receptor (μOR) agonist and δOR antagonist profile. nih.gov These types of molecules are instrumental in studying the functional consequences of simultaneous modulation of different opioid receptor types.
The detailed research findings on TIPP and its analogues underscore their importance in mechanistic studies. They serve as molecular probes to explore the structural basis of opioid receptor function, the intricacies of G-protein-coupled receptor signaling, and the potential for developing ligands with novel pharmacological profiles.
Table 1: In Vitro Binding Affinities of TIPP Analogues at Opioid Receptors
| Compound | δ-Opioid Receptor (Ki, nM) | μ-Opioid Receptor (Ki, nM) | Selectivity (μ/δ) |
| TIPP | 0.15 | 250 | 1667 |
| TIPP-psi | 0.22 | 2300 | 10455 |
Data compiled from scientific literature. Ki values represent the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity. Selectivity is the ratio of Ki values (μOR/δOR).
Table 2: Functional Activity of TIPP Analogues in Adenylyl Cyclase Inhibition Assay
| Compound | IC50 (nM) | Imax (% Inhibition) |
| TIPP | 0.162 | 70% |
| TIPP-psi | 3.97 | 50% |
Data from studies in cells expressing δ-opioid receptors. nih.gov IC50 is the half maximal inhibitory concentration, indicating potency. Imax is the maximum inhibition of adenylyl cyclase activity, indicating efficacy.
Advanced Research Directions and Future Perspectives on Tipp 703
High-Throughput Screening and Lead Optimization Strategies Based on TIPP-703 Framework
The identification of this compound as a potent PPAR pan agonist provides a strong foundation for high-throughput screening (HTS) and subsequent lead optimization strategies. HTS is a widely used drug discovery process that enables the rapid screening of large libraries of chemical compounds against a specific biological target to identify potential hits wikipedia.orgguidetopharmacology.org. Given this compound's established activity across PPAR subtypes, its core structure can serve as a template or framework for designing focused libraries of analogs with subtle structural variations.
HTS campaigns utilizing this compound-inspired libraries could aim to identify compounds with improved potency, altered subtype selectivity (e.g., dual α/γ, α/δ, or γ/δ agonists, or even selective agonists for a single subtype), or enhanced pharmacokinetic properties. Following the identification of hits from HTS, lead optimization strategies would be employed. This iterative process involves the synthesis and evaluation of further analogs to refine their biological activity, selectivity, and other desirable properties wikipedia.org. Structure-activity relationship (SAR) studies, guided by the this compound framework and the results from HTS, would be crucial in understanding how specific chemical modifications influence interaction with PPAR subtypes and downstream effects. The goal is to identify lead compounds with an optimal balance of efficacy and selectivity for further preclinical development wikipedia.org.
Exploration of this compound in Additional Disease Models Driven by PPAR Dysregulation
PPARs are implicated in the pathophysiology of a wide range of diseases, including metabolic syndrome, inflammation, and various cancers nih.govwikipedia.orgdoc-developpement-durable.orgwikipedia.orgflybase.orgwikipedia.org. This compound's activity as a pan-agonist suggests its potential utility in disease models where the simultaneous modulation of multiple PPAR subtypes could offer therapeutic benefits.
Research has already begun to explore the effects of this compound in specific disease contexts. For instance, this compound has been evaluated as an anti-pancreatic cancer agent. Studies have confirmed the expression of PPARγ in pancreatic cancer cell lines, and treatment with this compound at a concentration of 1 µM induced G1 phase arrest in PT-45 pancreatic cancer cells nih.gov. This finding provides an initial indication of this compound's potential in PPAR-dysregulation driven cancers.
Future research directions involve expanding the investigation of this compound to a broader spectrum of disease models linked to PPAR dysregulation. This could include models of metabolic diseases beyond those typically targeted by selective PPAR agonists, inflammatory conditions where multi-PPAR modulation is hypothesized to be beneficial, and other cancer types that exhibit altered PPAR expression or activity. The pan-agonist profile of this compound makes it a valuable tool for probing the therapeutic implications of simultaneously activating all three PPAR subtypes in these complex disease settings.
Integrative Omics Approaches to Elucidate Comprehensive Biological Impact of this compound
To gain a comprehensive understanding of this compound's biological impact, particularly given its pan-agonist activity, integrative omics approaches can be employed. "Omics" refers to various disciplines in biology that involve the collective characterization and quantification of entire sets of biological molecules wikipedia.orgnih.gov. This includes genomics (study of genomes), transcriptomics (study of RNA molecules), proteomics (study of proteins), and metabolomics (study of metabolites) wikipedia.orgnih.govguidetopharmacology.org.
Applying integrative omics to study this compound would involve assessing its effects on gene expression (transcriptomics), protein levels and modifications (proteomics), and metabolic profiles (metabolomics) in relevant cell lines, tissues, or animal models. By integrating data from these different omics layers, researchers can build a more complete picture of the molecular pathways and networks influenced by this compound activation of PPARs. This can help to:
Identify the full spectrum of genes and proteins regulated by pan-PPAR activation by this compound.
Uncover downstream signaling cascades and biological processes affected by this compound.
Elucidate potential synergistic or antagonistic effects resulting from the simultaneous activation of PPARα, PPARδ, and PPARγ.
Identify potential biomarkers of this compound activity or response.
Such comprehensive molecular profiling is essential for understanding the multifaceted actions of a pan-agonist like this compound and for identifying potential therapeutic targets or off-target effects.
Development of Novel Chemical Biology Tools Utilizing this compound's Core Structure
The core structure of this compound can serve as a valuable scaffold for the development of novel chemical biology tools. Chemical biology tools are small molecules or probes that can be used to perturb or visualize biological processes, aiding in the dissection of complex cellular pathways wikipedia.orgguidetopharmacology.org.
One example of utilizing the this compound framework for chemical biology tools involves the introduction of fluorescent moieties. Replacing the adamantyl group at the tail of this compound with a fluorescent pyrene (B120774) ring has been explored, resulting in compounds with varying agonist activities against PPARα and PPARδ depending on the length of a branched n-alkoxy group nih.gov. These fluorescent derivatives can potentially be used as probes to study PPAR localization, dynamics, and interactions in live cells.
Further development could involve conjugating the this compound core structure to other functional groups, such as biotin (B1667282) for pull-down assays to identify interacting proteins, or photoaffinity labels for covalent labeling of PPARs and associated proteins. Such tools would be invaluable for studying the molecular mechanisms of this compound action, identifying novel PPAR interacting partners, and mapping the cellular distribution of activated PPAR complexes. The pan-agonist nature of this compound's core structure makes it particularly interesting for developing tools to study the interplay between different PPAR subtypes.
Computational and Biophysical Characterization for Deeper Ligand-Receptor Understanding
Detailed computational and biophysical characterization is essential for achieving a deeper understanding of how this compound interacts with PPARs at the molecular level. These approaches provide insights into the binding affinity, kinetics, and conformational changes induced by ligand binding.
X-ray crystallography has been successfully employed to determine the crystal structures of human PPARα and PPARγ ligand-binding domains (LBDs) in complex with this compound nih.govwikipedia.orgnih.govtocris.comwikidata.orgmhmedical.com. These structures reveal the specific interactions between this compound and the amino acid residues within the PPAR ligand-binding pocket, illustrating how a single pan-agonist ligand can be accommodated by the similar yet distinct binding pockets of different PPAR subtypes tocris.com. For example, the structure of the human PPARγ LBD–this compound complex shows the amino acids that interact with the hydrophobic tail of this compound nih.govwikipedia.org. While co-crystallization with PPARα LBD initially yielded crystals with poor diffraction quality, a ligand-exchange soaking method allowed for the determination of a high-resolution structure nih.govwikidata.orgmhmedical.com.
Table 1: Summary of Available Crystal Structures of PPAR LBDs in Complex with this compound
| PPAR Subtype | Complexed with this compound | Method | Resolution (Å) | PDB ID (if available) | Reference |
| PPARα | Yes | Ligand-exchange soaking | High | Not specified in text | nih.govwikidata.orgmhmedical.com |
| PPARγ | Yes | Co-crystallization | Not specified | Not specified in text | nih.govwikipedia.orgmims.comtocris.com |
| PPARδ | No (in one study) | Not determined | N/A | N/A | tocris.com |
Computational methods, such as molecular docking and molecular dynamics simulations, can complement crystallographic studies by predicting binding poses, estimating binding free energies, and simulating the dynamic behavior of the ligand-receptor complex. These techniques can help to explain the observed pan-agonist activity and guide the design of new this compound analogs with desired binding characteristics. Biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide quantitative data on binding kinetics and thermodynamics, further enriching the understanding of the this compound-PPAR interaction.
By integrating structural, computational, and biophysical data, researchers can gain a deeper understanding of the molecular basis for this compound's pan-agonist activity, which is crucial for rational drug design and the development of next-generation PPAR modulators.
Q & A
Q. What is the structural basis of TIPP-703's selectivity for PPARγ over other PPAR subtypes?
this compound exhibits PPARγ selectivity due to its interaction with the hydrophobic tail region of the ligand-binding domain (LBD). X-ray crystallography reveals that its 4-position substituent forms critical van der Waals contacts with residues like Phe282, Leu330, and Ile341 in hPPARγ-LBD. These interactions stabilize the active conformation, enabling subtype-specific agonism .
Q. What key structural features of this compound correlate with its PPAR agonist activity?
The 4-position bulky substituent in this compound is essential for high agonist activity. Structural studies show this group occupies a hydrophobic pocket in PPARγ-LBD, enhancing binding affinity. Modifications to this region (e.g., steric hindrance or polarity changes) significantly reduce activity, as observed in comparative assays with derivatives lacking this substituent .
Q. How does this compound's binding mode inform the design of PPARγ-targeted compounds?
this compound’s binding induces a conformational shift in helix 12 of PPARγ-LBD, a hallmark of agonist activity. Researchers can leverage this mechanism by prioritizing compounds that stabilize helix 12 via hydrophobic interactions at the 4-position. Mutagenesis studies targeting residues in this pocket (e.g., Phe282Ala) further validate this design principle .
Advanced Research Questions
Q. How can researchers resolve discrepancies in PPAR subtype activation data for this compound analogs?
Contradictions in subtype activation (e.g., PPARα vs. PPARγ selectivity) often arise from assay conditions (e.g., cell type, reporter systems). To address this:
- Standardize assays using full-length receptor constructs and coactivator recruitment assays.
- Apply statistical meta-analysis to compare datasets across studies, controlling for variables like ligand concentration and incubation time .
Q. What experimental strategies optimize this compound's pharmacokinetic profile without compromising PPARγ affinity?
- Scaffold modulation : Introduce metabolically stable groups (e.g., fluorine) at non-critical positions.
- Prodrug design : Mask polar functional groups to enhance bioavailability, as demonstrated in PPARγ agonist studies.
- In silico ADMET prediction : Use molecular dynamics simulations to prioritize derivatives with balanced solubility and membrane permeability .
Q. How should researchers design dose-response studies to account for this compound's partial agonism?
- Employ a sigmoidal curve model with Hill coefficient analysis to quantify efficacy thresholds.
- Include reference agonists (e.g., rosiglitazone) to normalize activity across experiments.
- Use cell lines with endogenous PPARγ expression to avoid overexpression artifacts .
Q. What methodologies validate the functional outcomes of this compound-induced PPARγ activation?
- Transcriptomics : RNA-seq to profile downstream genes (e.g., adiponectin, FABP4).
- Phenotypic assays : Adipocyte differentiation models to assess lipid accumulation.
- Structural validation : Hydrogen-deuterium exchange mass spectrometry (HDX-MS) to confirm conformational changes in PPARγ-LBD .
Methodological Considerations
Q. How to analyze conflicting data on this compound's off-target effects?
- Target profiling : Use kinase/GPCR panels to identify unintended interactions.
- Machine learning : Train models on chemical similarity databases to predict off-target risks.
- Crystallographic comparison : Overlay this compound’s binding pose with known off-target ligands (e.g., RXRα) to identify overlapping pharmacophores .
Q. What statistical approaches are suitable for small-sample this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
